![molecular formula C12H19N3O2 B2467617 Methyl 3-tert-butyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate CAS No. 2060035-43-8](/img/structure/B2467617.png)
Methyl 3-tert-butyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate
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Description
Methyl 3-tert-butyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate is a chemical compound with the molecular formula C₁₂H₁₉N₃O₂ . It belongs to the class of triazolopyridine derivatives . The compound exhibits a tetrahydrotriazolo[4,3-a]pyridine core structure, with a tert-butyl group at position 3. The ester functional group (carboxylate) is attached to the pyridine ring at position 6. This compound is of interest due to its potential biological activities and synthetic applications .
Synthesis Analysis
The synthesis of this compound involves the reaction of appropriate precursors, such as triazolopyridine derivatives and tert-butyl esters. Specific synthetic routes and conditions may vary, but the overall strategy aims to introduce the desired substituents while maintaining the core triazolopyridine scaffold. Researchers have explored various synthetic methods, including cyclization reactions and esterification processes .Molecular Structure Analysis
The molecular structure of this compound consists of a fused triazolopyridine ring system. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and stability. Analyzing the bond angles, hybridization states, and electronic properties of the atoms within the molecule can provide further insights into its behavior .Chemical Reactions Analysis
This compound may participate in various chemical reactions, including nucleophilic substitutions, ester hydrolysis, and cyclizations. Researchers have investigated its reactivity toward different reagents and conditions. Understanding its reactivity profile is crucial for designing synthetic pathways and exploring its potential applications .Mechanism of Action
The specific biological mechanism of action for Methyl 3-tert-butyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate remains an active area of research. Its structural features suggest potential interactions with biological targets, such as enzymes or receptors. Further studies are needed to elucidate its mode of action and potential therapeutic applications .
Physical and Chemical Properties Analysis
properties
IUPAC Name |
methyl 3-tert-butyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2/c1-12(2,3)11-14-13-9-6-5-8(7-15(9)11)10(16)17-4/h8H,5-7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSEMBNFNRCCTCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C2N1CC(CC2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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